2,4-Difluorostyrene
Overview
Description
2,4-Difluorostyrene is a type of fluorinated styrene . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4-Difluorostyrene involves several steps. One study reported the preparation of 2,2-difluorostyrenes in good yield from the addition of KF to 2’,2’-difluorostyrenes in the presence of crown ether . Another method involves the use of N, N-dimethylacetamide as a reacting solvent and 0.1-5% palladium complex as a catalyst .
Molecular Structure Analysis
The molecular structure of 2,4-Difluorostyrene is similar to that of other styrenes, with the addition of two fluorine atoms .
Chemical Reactions Analysis
Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylation chemistry .
Scientific Research Applications
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Application Summary: 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that has caused severe water contamination. Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
- Methods of Application: The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Other processes such as photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation and mineralization .
- Results or Outcomes: The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high. The Fenton process is a viable economic-environmental option, but degradation efficiencies are often low (50–70%); however, they are increased when solar UV radiation is used (90–100%) .
Synthesis of 2,4-Difluorostyrene
- Application Summary: 2,4-Difluorostyrene was prepared for the first time .
- Methods of Application: 2,4-Difluorophenyllithium was prepared by reaction of 1-bromo-2,4-difluorobenzene with butyllithium at low temperature .
- Results or Outcomes: The successful synthesis of 2,4-Difluorostyrene was achieved .
Epoxide Syntheses and Ring-Opening Reactions
- Application Summary: 2,4-Difluorostyrene oxide is used in the oxidative ring opening in drug development .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
The future directions in the research of 2,4-Difluorostyrene could involve exploring new synthetic methods and applications. One study reported a new synthetic sequence for the preparation of silylated 2,2-difluorostyrene derivatives . This new route has numerous advantages over the previous one including enhanced scope, higher yields, ease of purification, and significant reduction of the amount of desilylated side-products .
properties
IUPAC Name |
1-ethenyl-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHZMFAUFITLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603836 | |
Record name | 1-Ethenyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorostyrene | |
CAS RN |
399-53-1 | |
Record name | 1-Ethenyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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